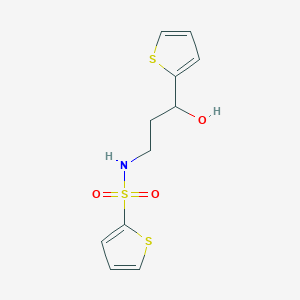

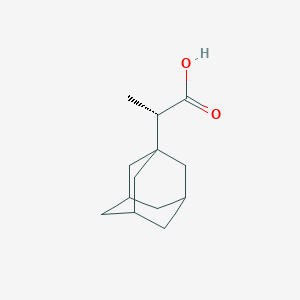

N-(3-羟基-3-(噻吩-2-基)丙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structures of some pertinent biological compounds based on thiophene have been shown .Chemical Reactions Analysis

Thiophene-based molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely depending on their specific structures. For instance, the compound 1-(thiophen-2-yl)-2-aminopropane, also known as Thiopropamine, has similar stimulant effects to amphetamine but with around one third the potency .科学研究应用

合成与化学性质

- 使用 N-羟基磺酰胺进行磺酰化:N-羟基磺酰胺首次用于合成砜,证明了其在噻酚、芳基乙炔酸和芳香炔烃的区域选择性磺酰化中的效率 (Raghuvanshi & Verma, 2021).

- 简便合成和生物活性:噻吩磺酰胺衍生物,包括 N-(3-羟基-3-(噻吩-2-基)丙基)噻吩-2-磺酰胺,通过铃木交叉偶联反应合成,显示出在尿素酶抑制、溶血活性和抗菌活性方面的潜力 (Noreen 等,2017).

药理学应用

- 碳酸酐酶抑制:与目标化合物结构相似的苯并[b]噻吩-2-磺酰胺衍生物已显示出作为眼部碳酸酐酶局部活性抑制剂的潜力,可用于治疗青光眼 (Graham 等,1989).

- 药物代谢中的代谢物制备:已经证明了基于微生物的替代生物催化系统在生产联芳基双磺酰胺的哺乳动物代谢物中的应用,有助于药物代谢研究 (Zmijewski 等,2006).

分子和生化研究

- 抗肿瘤磺酰胺中的基因表达关系:涉及磺酰胺重点库(包括基于噻吩的化合物)的研究揭示了基因表达变化的见解,阐明了抗癌研究中的药物敏感细胞通路和药效团结构 (Owa 等,2002).

- 分子建模和 DFT 分析:新的磺酰胺基化合物已使用分子建模和密度泛函理论 (DFT) 合成和分析,提供了对电子性质和分子相互作用的见解,这对于药物设计至关重要 (Hassan 等,2021).

作用机制

未来方向

Thiophene-based compounds continue to be a fascinating field of research. Some of these compounds have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . They also have a broad range of different applications in polymers, dyes, and liquid crystals . Therefore, they are significant lead compounds that can be used for further structural optimization .

属性

IUPAC Name |

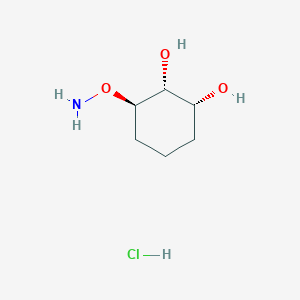

N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S3/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOIUAKBIXJKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)

![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)